Cas no 1289216-16-5 (5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine)

5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine 化学的及び物理的性質
名前と識別子
-
- 5-bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine
- AM86480
- 5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine
-
- MDL: MFCD28400559
- インチ: 1S/C8H9BrClN3/c9-6-7(10)11-5-12-8(6)13-3-1-2-4-13/h5H,1-4H2
- InChIKey: KPZNGJSXLQZAIL-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(N=CN=C1N1CCCC1)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 175
- トポロジー分子極性表面積: 29
5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B011597-250mg |
5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine |
1289216-16-5 | 250mg |
$ 195.00 | 2022-06-07 | ||
Matrix Scientific | 150692-1g |
5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine, 95% |
1289216-16-5 | 95% | 1g |
$200.00 | 2023-09-06 | |
TRC | B011597-500mg |
5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine |
1289216-16-5 | 500mg |
$ 320.00 | 2022-06-07 | ||
Matrix Scientific | 150692-5g |
5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine, 95% |
1289216-16-5 | 95% | 5g |
$611.00 | 2023-09-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1793734-1g |
5-bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine |
1289216-16-5 | 98% | 1g |
¥9303.00 | 2024-08-09 |
5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine 関連文献
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidineに関する追加情報
5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine (CAS No. 1289216-16-5): An Overview of a Promising Compound in Medicinal Chemistry
5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine (CAS No. 1289216-16-5) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound, characterized by its bromine, chlorine, and pyrrolidine substituents on a pyrimidine core, exhibits a range of biological activities that make it an attractive candidate for drug development.
The pyrimidine scaffold is a fundamental building block in many biologically active molecules, including nucleic acids and various pharmaceuticals. The presence of the pyrrolidin-1-yl group in 5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine adds a flexible and lipophilic character to the molecule, which can enhance its ability to interact with biological targets. Additionally, the bromine and chlorine substituents provide additional points of functionalization, allowing for further optimization of the compound's pharmacological properties.
Recent studies have highlighted the potential of 5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory activity by inhibiting key enzymes involved in the inflammatory response. Specifically, it has been found to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
In another study, 5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine was evaluated for its antiviral properties. The results indicated that it has significant activity against several RNA viruses, including influenza and respiratory syncytial virus (RSV). The mechanism of action appears to involve the inhibition of viral replication through interference with viral RNA synthesis. This finding opens up new avenues for the development of antiviral drugs based on this scaffold.
The pharmacokinetic profile of 5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine has also been extensively studied. Preclinical data suggest that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it suitable for oral administration. Additionally, its low toxicity profile in animal models supports its potential for further clinical development.
In the context of cancer research, 5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine has shown promise as a potential anticancer agent. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines by targeting key signaling pathways involved in cell survival and proliferation. For example, it has been found to inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in many types of cancer.
The structural flexibility and functional diversity of 5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine make it an ideal candidate for structure-based drug design (SBDD). Computational methods such as molecular docking and molecular dynamics simulations have been employed to predict its interactions with target proteins and guide the optimization of its structure for improved potency and selectivity.
In conclusion, 5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine (CAS No. 1289216-16-5) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique structural features and favorable biological activities make it an attractive starting point for the development of novel therapeutics. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for its future clinical use.
1289216-16-5 (5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine) 関連製品
- 681276-69-7(2-({1-(4-methylphenyl)methyl-1H-indol-3-yl}sulfanyl)-N-2-(trifluoromethyl)phenylacetamide)
- 1261231-07-5(4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester)
- 2640889-24-1(3-Chloro-4-{[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine)
- 2680770-49-2(tert-butyl N-1-(2-cyanoethyl)-5-methyl-1H-pyrazol-3-ylcarbamate)
- 1004282-48-7(2-(4-Chlorophenyl)-2-fluorobutan-1-amine)
- 2703778-69-0(tert-butyl N-(2-{5,8-diazaspiro3.5nonan-8-yl}ethyl)carbamate)
- 1564786-23-7(2,2-difluoro-3-hydroxy-3-(1,3-thiazol-2-yl)propanoic acid)
- 1804469-77-9(Ethyl 3-(difluoromethyl)-2-fluoro-6-methoxypyridine-4-acetate)
- 2097888-53-2(N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}ethyl)furan-3-carboxamide)
- 153842-00-3(N-(Chloroacetyl)-DL-alanine Methyl Ester)